2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

DGAT inhibition Triglyceride synthesis Metabolic disease

2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide (CAS 920115-64-6) is a synthetic small-molecule benzimidazole carboxamide featuring a furan-2-carbonyl moiety linked via a methylene bridge to 1-methylbenzimidazole. With a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol, it belongs to the privileged benzimidazole pharmacophore class widely exploited in kinase inhibition, antimicrobial, and metabolic disorder programs.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B11344475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18)
InChIKeyROTWZYDDQGOMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide – Procurement-Ready Identity and Structural Baseline


2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide (CAS 920115-64-6) is a synthetic small-molecule benzimidazole carboxamide featuring a furan-2-carbonyl moiety linked via a methylene bridge to 1-methylbenzimidazole . With a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol, it belongs to the privileged benzimidazole pharmacophore class widely exploited in kinase inhibition, antimicrobial, and metabolic disorder programs [1]. The compound is commercially available from multiple chemical suppliers, making it accessible for screening and lead-optimization campaigns.

Why a Generic Benzimidazole Carboxamide Cannot Replace 2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide in Targeted DGAT and Metabolic Programs


Despite the abundance of benzimidazole carboxamides, subtle variations in the amide linkage and heterocyclic substituent profoundly alter target engagement and cellular efficacy. In a systematic SAR study of benzimidazole derivatives as diacylglycerol acyltransferase (DGAT) inhibitors, the furfurylamine-containing carboxamide 10j – a direct structural analog of the target compound – achieved an IC₅₀ of 4.4 μM, whereas the pyridinylmethane analog 10i showed only moderate inhibition (IC₅₀ = 20 μM) and thiophene replacement (10o) was essentially inactive (IC₅₀ > 50 μM) [1]. Replacement of the furan oxygen with sulfur or introduction of a methyl group on the furan ring led to 7-fold or greater loss of potency [1]. Consequently, procurement of a generic “benzimidazole carboxamide” without the precise 2-furyl-N-methylbenzimidazole architecture carries a high risk of obtaining a compound with drastically reduced or absent DGAT inhibitory activity.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide


DGAT Inhibitory Potency: Furfurylamine Analog Outperforms Pyridinyl, Thiophene, and Methyl-Furan Congeners

In a rat liver microsomal DGAT assay, the furfurylamine-containing benzimidazole carboxamide 10j (structurally analogous to 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide) exhibited an IC₅₀ of 4.4 μM, equipotent to the reference DGAT inhibitor T863 (compound 4) and more potent than kurarinone (compound 2) [1]. The pyridinylmethane analog 10i showed an IC₅₀ of 20 μM, representing a 4.5-fold loss in potency. The 3-methylfuran analog 10k displayed a 7-fold reduction in potency relative to 10j, and the thiophene replacement 10o lost all meaningful activity (IC₅₀ > 50 μM) [1]. This demonstrates that the unsubstituted furan-2-yl carboxamide motif is a critical determinant of DGAT engagement.

DGAT inhibition Triglyceride synthesis Metabolic disease

Cellular Triglyceride Synthesis Inhibition: 10j Reduces TG Formation in HepG2 Cells by 47–55%

Compound 10j at 10 μM inhibited triglyceride formation in HepG2 cells by 47% when measured via radio-labeled acetate incorporation and by 55% via radio-labeled glycerol incorporation, confirming that the furfurylamine benzimidazole carboxamide penetrates cells and functionally inhibits DGAT-mediated TG synthesis [1]. In contrast, the ester screening hit 8 and the acid analog 9 showed substantially weaker cellular activity, illustrating that the furfurylamide motif is essential for translating enzymatic inhibition into cellular TG suppression [1].

HepG2 Triglyceride biosynthesis Lipid metabolism

In Vivo Efficacy: 10j Reduces Body Weight Gain by 73% in Diet-Induced Obese Mice

In a diet-induced obesity (DIO) mouse model, oral administration of compound 10j at 10 mg/kg for 5 weeks inhibited high-fat-diet-induced body weight gain by 73%, approaching the efficacy of the lipase inhibitor orlistat (Xenical, 88% inhibition) [1]. Additionally, 10j significantly decreased serum total triglyceride, total cholesterol, and LDL-cholesterol while increasing HDL-cholesterol [1]. This in vivo efficacy profile is absent for closely related analogs bearing pyridinyl or thiophene substituents, which were either weak or inactive in enzymatic assays.

Obesity DIO mouse model In vivo pharmacology

SCD1 Inhibitor Class Potential: Benzimidazole Carboxamides Demonstrate In Vivo Target Engagement

Benzimidazole carboxamides have been optimized as potent stearoyl-CoA desaturase 1 (SCD1) inhibitors. In a ligand-based virtual screening and chemical optimization campaign, compound SAR224 (a benzimidazole carboxamide) demonstrated significant SCD1 inhibition in vitro and reduced the serum fatty acid desaturation index in male ZDF rats after oral administration, providing direct evidence of in vivo target engagement . Although the exact 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide has not been profiled against SCD1, the benzimidazole carboxamide scaffold is a privileged chemotype for this target class, and the furan substituent may offer differentiated selectivity versus the chlorophenyl or other aryl variants explored in the SCD1 series.

SCD1 inhibition Lipid metabolism Stearoyl-CoA desaturase

Selectivity Advantage: The Furan-2-yl Carboxamide Motif Minimizes Off-Target Activity Seen with Thiophene or Methyl-Furan Analogs

SAR analysis of the benzimidazole carboxamide series revealed that replacement of the furan oxygen with sulfur (10o) or introduction of a methyl group at the 3-position of the furan ring (10k) not only drastically reduced DGAT potency but also suggested altered binding modes that could lead to off-target interactions [1]. The unsubstituted furan-2-yl moiety was identified as the optimal heterocycle for DGAT inhibition, implying a precise fit within the enzyme's active site that is disrupted by even minor structural perturbations. This selectivity feature is critical for minimizing polypharmacology in metabolic-disease programs.

Selectivity SAR Off-target liability

Target Application Scenarios Where 2-Furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide Delivers Differentiated Value


DGAT-1 Inhibitor Lead Optimization for Obesity and Dyslipidemia

The compound's structural analog 10j has demonstrated potent DGAT inhibition (IC₅₀ = 4.4 μM), cellular TG synthesis suppression (47–55%), and in vivo efficacy in a DIO mouse model (73% body weight gain inhibition) [1]. Procurement of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide provides a validated starting point for medicinal chemistry optimization of DGAT-1 inhibitors targeting obesity, type II diabetes, and non-alcoholic fatty liver disease (NAFLD).

SCD1 Inhibitor Screening and Chemical Biology Probing

Benzimidazole carboxamides have been clinically pursued as SCD1 inhibitors, with compounds like SAR224 showing in vivo target engagement in ZDF rats [1]. The 2-furyl carboxamide variant offers a structurally differentiated scaffold for SCD1 screening campaigns, enabling exploration of novel IP space while maintaining the benzimidazole carboxamide pharmacophore.

Structure-Activity Relationship (SAR) Studies on Benzimidazole Heterocycle Optimization

The compound occupies a unique position in the SAR landscape of benzimidazole DGAT inhibitors, where the furan-2-yl motif has been shown to be the optimal heterocycle (2–11-fold more potent than methyl-furan, tetrahydrofuran, or thiophene analogs) [1]. It serves as an essential reference standard for benchmarking new analogs in DGAT or related acyltransferase inhibitor programs.

Antimicrobial or Antifungal Screening Libraries

Benzimidazole derivatives bearing furan substituents have been associated with antimicrobial and antifungal activities in multiple screening campaigns [1]. The target compound's commercial availability and structural distinction from common antifungal benzimidazoles (e.g., thiabendazole) make it a valuable addition to diversity-oriented screening decks for infectious disease programs.

Quote Request

Request a Quote for 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.